N-(4-(N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide
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Overview
Description
The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics and diuretics . The presence of the 1,3,5-triazine moiety suggests that this compound might have potential biological activity, as triazine derivatives are known for their diverse pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenylacetamide moiety linked to a 1,3,5-triazine ring via a sulfamoyl bridge. The triazine ring is further substituted with a methoxy group and a morpholino group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the sulfonamide group might undergo hydrolysis under acidic or alkaline conditions, while the triazine ring might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its degree of solubility, melting point, boiling point, and stability under various conditions would need to be determined experimentally .Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It is known that the compound contains a 1,3,5-triazine core, which is a feature common to many bioactive molecules . This suggests that the compound may interact with biological targets in a manner similar to other triazine-based compounds .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the presence of the 1,3,5-triazine core, it is possible that the compound may interfere with pathways involving other triazine-based compounds .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is unknown .
Action Environment
Like all chemical compounds, factors such as temperature, ph, and the presence of other chemicals could potentially influence its behavior .
Biochemical Analysis
Biochemical Properties
N-(4-(N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase and other sulfamoyl-binding proteins. The compound’s triazine ring facilitates binding interactions, which can inhibit or modulate enzyme activity. These interactions are crucial for understanding its potential as a therapeutic agent .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving kinase activity. The compound can alter gene expression patterns, leading to changes in cellular metabolism and function. Studies have shown its impact on both cancerous and non-cancerous cell lines, indicating its broad spectrum of activity .
Molecular Mechanism
The molecular mechanism of this compound involves binding to specific biomolecules, leading to enzyme inhibition or activation. The compound’s triazine core is essential for its binding affinity, allowing it to interact with active sites of enzymes. This interaction can result in the modulation of enzymatic activity and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies indicate that it can maintain its activity, influencing cellular functions consistently in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound shows therapeutic potential with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of dosage optimization for therapeutic applications .
Properties
IUPAC Name |
N-[4-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O5S/c1-12(24)19-13-3-5-14(6-4-13)29(25,26)18-11-15-20-16(22-17(21-15)27-2)23-7-9-28-10-8-23/h3-6,18H,7-11H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZIMPDFWXZTBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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